molecular formula C14H11N5OS3 B11582625 2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11582625
M. Wt: 361.5 g/mol
InChI Key: SPCLLBOEPHKRMF-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of benzothiazole, thiadiazole, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 1,3-benzothiazole and 5-methyl-1,3,4-thiadiazole. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and substitution reactions, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of benzothiazole, thiadiazole, and pyrazolone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11N5OS3

Molecular Weight

361.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one

InChI

InChI=1S/C14H11N5OS3/c1-8-16-17-14(22-8)21-7-9-6-12(20)19(18-9)13-15-10-4-2-3-5-11(10)23-13/h2-5H,6-7H2,1H3

InChI Key

SPCLLBOEPHKRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=NN(C(=O)C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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